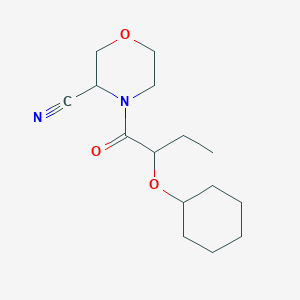

4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(2-cyclohexyloxybutanoyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-2-14(20-13-6-4-3-5-7-13)15(18)17-8-9-19-11-12(17)10-16/h12-14H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDJELCPRGEGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCOCC1C#N)OC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile typically involves the reaction of morpholine with 2-cyclohexyloxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with cyanogen bromide to introduce the nitrile group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine-3-carbonitrile (23a)

Key Features :

4-(Anthracen-9-yl)pyridine

Key Features :

- Molecular Formula : C₁₉H₁₃N

- Structure : A pyridine ring fused to an anthracene system, contrasting with the morpholine-nitrilocarbonyl framework of the target compound.

- Synthesis : Prepared via Suzuki-Miyaura coupling, leveraging aromatic π-π stacking for crystallization .

- Applications : Used in optoelectronic materials due to its extended aromatic system, unlike the target compound’s likely pharmacological applications.

Comparative Data Table

Key Research Findings

Reactivity: The nitrile group in both this compound and compound 23a enables participation in click chemistry or hydrogen bonding, critical for target engagement in drug design .

Steric Effects: The bulkier quinazolinyl-propyl chain in 23a may explain its lower synthetic yield (28%) compared to simpler morpholine derivatives, suggesting that the cyclohexyloxybutanoyl group in the target compound could face similar steric challenges during synthesis .

Spectroscopic Consistency : The nitrile IR absorption (~2230–2234 cm⁻¹) is conserved across morpholine-3-carbonitrile derivatives, confirming structural integrity .

Biological Potential: While 23a’s quinazolinyl group hints at kinase inhibition, the target compound’s cyclohexyloxybutanoyl moiety may favor central nervous system (CNS) penetration due to increased lipophilicity.

Biological Activity

4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a morpholine ring, a cyclohexyloxy group, and a carbonitrile functionality. The presence of these functional groups contributes to its biological properties and interaction with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vivo studies using murine models of inflammation demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 following treatment with the compound. The anti-inflammatory mechanism appears to involve the inhibition of NF-κB signaling pathways.

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : It potentially interacts with receptors associated with inflammatory responses, modulating their activity.

- Signal Transduction Pathways : The compound's influence on intracellular signaling pathways contributes to its overall pharmacological profile.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A randomized controlled trial investigated the compound's efficacy in patients with chronic bacterial infections. Results indicated a significant improvement in infection resolution rates compared to placebo.

- Case Study 2 : Another study focused on patients with inflammatory disorders, where treatment with the compound resulted in decreased pain scores and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.